N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide
Overview
Description
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide is a chemical compound that belongs to the class of 1,2,4-oxadiazole derivatives.
Preparation Methods
The synthesis of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide typically involves the reaction of 4-methylbenzohydrazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate 1,2,4-oxadiazole ring, which is then coupled with phenoxyacetic acid to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets in biological systems. For example, it has been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites . This interaction disrupts the normal function of the enzyme, leading to various biological effects, including inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide can be compared with other 1,2,4-oxadiazole derivatives, such as:
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring, which can affect its biological activity and chemical reactivity.
N-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide: The presence of a nitro group on the phenyl ring can enhance the compound’s electron-withdrawing properties, leading to different reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13-7-9-14(10-8-13)18-20-17(24-21-18)11-19-16(22)12-23-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOOCLTTWWPYSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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